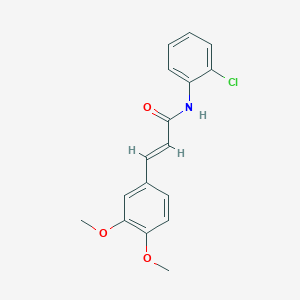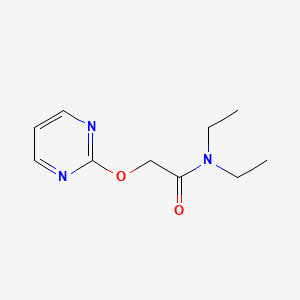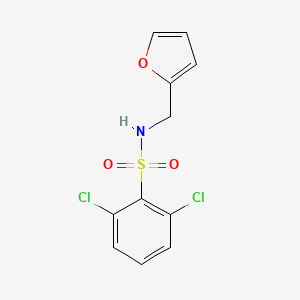![molecular formula C17H20N2O B5555762 N-(4-methylphenyl)-N'-[2-(4-methylphenyl)ethyl]urea](/img/structure/B5555762.png)
N-(4-methylphenyl)-N'-[2-(4-methylphenyl)ethyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of urea derivatives, including N-(4-methylphenyl)-N'-[2-(4-methylphenyl)ethyl]urea, often involves the reaction of an amine with an isocyanate resulting in urea formation. Techniques such as the ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement have been utilized for the synthesis of ureas from carboxylic acids, demonstrating good yields and environmental friendliness due to the recyclability of byproducts (Thalluri et al., 2014). Directed lithiation methods also facilitate the functionalization of urea compounds, enabling the synthesis of variously substituted products (Smith et al., 2013).
Molecular Structure Analysis
The molecular structure of urea derivatives is characterized by their capability to form hydrogen bonds, contributing to their stability and reactivity. Computational and structural analyses have provided insights into their geometrical configuration, vibrational frequencies, and molecular interactions. Spectroscopic and X-ray crystallographic analyses have been fundamental in characterizing such compounds, revealing their crystalline structures and the interplay of intermolecular and intramolecular hydrogen bonding (Okpareke et al., 2020).
Chemical Reactions and Properties
Urea derivatives undergo various chemical reactions, including solvolysis, which is influenced by factors such as solvent and catalyst presence. Studies have shown that reactions involving urea derivatives can result in the formation of different products depending on the reaction conditions, highlighting the importance of understanding the chemical properties of these compounds for their application in synthesis and material science (Belzile et al., 2014).
Propriétés
IUPAC Name |
1-(4-methylphenyl)-3-[2-(4-methylphenyl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O/c1-13-3-7-15(8-4-13)11-12-18-17(20)19-16-9-5-14(2)6-10-16/h3-10H,11-12H2,1-2H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAVAKGUMMGQENY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCNC(=O)NC2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methylphenyl)-3-[2-(4-methylphenyl)ethyl]urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-methoxyphenyl)-11-(4-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5555684.png)
![(1S*,5R*)-3-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetyl]-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5555694.png)
![2-[(4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B5555697.png)
![2-(3-methoxypropyl)-8-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5555699.png)



![3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-N-(2,5-difluorophenyl)piperidine-1-carboxamide](/img/structure/B5555726.png)
![2-methyl-3-propylpyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B5555738.png)
![6-methoxy-N-[2-(4-morpholinyl)ethyl]-N'-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B5555744.png)
![2,6-dimethyl-4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl acetate](/img/structure/B5555746.png)

![1-(2-aminoethyl)-N-methyl-N-{2-[(4-methylphenyl)thio]ethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5555759.png)
